Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a pyrrolidine ring with a methoxycarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often using a chiral auxiliary to ensure the correct stereochemistry.
Methoxycarbonyl Substitution: The methoxycarbonyl group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Tert-butyl Protection: The final step involves the protection of the nitrogen atom with a tert-butyl group, usually achieved through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(3S,4S)-4-hydroxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate
- Tert-butyl 4-[(3S,4S)-4-aminocarbonylpyrrolidin-3-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate is unique due to its specific methoxycarbonyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-7-5-11(6-8-18)12-9-17-10-13(12)14(19)21-4/h11-13,17H,5-10H2,1-4H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOWTEUDRUKGFN-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNCC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2CNC[C@H]2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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